molecular formula C6H9NO4 B2565491 (E)-Ethyl 2-methyl-3-nitroacrylate CAS No. 1070237-84-1

(E)-Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B2565491
CAS No.: 1070237-84-1
M. Wt: 159.141
InChI Key: VWNOIOYJZLAKBX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of α,β-Unsaturated Nitro Compounds in Chemical Transformations

α,β-Unsaturated nitro compounds, often referred to as nitroalkenes, are highly valuable and versatile intermediates in organic synthesis. The powerful electron-withdrawing nature of the nitro group renders the double bond highly electrophilic and susceptible to a wide array of nucleophilic attacks. This activation is key to their utility in forming new carbon-carbon and carbon-heteroatom bonds.

Key transformations involving α,β-unsaturated nitro compounds include:

Michael Addition: They are exceptional Michael acceptors, readily reacting with a variety of soft nucleophiles such as enolates, amines, thiols, and stabilized carbanions. This reaction is a cornerstone of carbon-carbon bond formation. eduindex.orgaccelachem.comscirp.org

Cycloaddition Reactions: As electron-deficient dienophiles, they are excellent partners in Diels-Alder reactions, providing access to complex cyclic and bicyclic structures with high regio- and stereoselectivity. eduindex.org They also participate in [3+2] dipolar cycloadditions. nih.gov

Reduction: The nitro group can be selectively reduced to various other functional groups, most notably amines. This provides a pathway to valuable β-amino acids, γ-amino alcohols, and other nitrogen-containing compounds.

Conjugate Additions: The strong electron-withdrawing effect of the nitro group facilitates conjugate addition reactions, which are fundamental for creating complex molecular frameworks. accelachem.com

The products derived from these reactions are often precursors to pharmaceuticals, natural products, and other biologically active molecules.

Overview of Nitroacrylates as Versatile Synthetic Intermediates

Nitroacrylates are a specific subclass of α,β-unsaturated nitro compounds that also contain an ester group, such as an ethyl or methyl acrylate (B77674) moiety. This combination of functional groups enhances their synthetic utility. They are generally stable, often crystalline solids, and their reactivity is dominated by the electron-deficient double bond. wikipedia.org

The primary synthesis routes to nitroacrylates include:

Nitration of Acrylates: Direct nitration of the corresponding acrylate ester, although various nitrating agents and conditions have been explored. eduindex.org

Henry (Nitroaldol) Reaction: A base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For nitroacrylates, this typically involves the condensation of a nitroalkane with a glyoxylate (B1226380) ester, followed by dehydration of the resulting β-nitro alcohol to form the nitroalkene. eduindex.orgwikipedia.orgorganic-chemistry.org

Nitroacrylates are widely used in:

Synthesis of Amino Acids: Through conjugate addition of nucleophiles and subsequent reduction of the nitro group. sigmaaldrich.com

Diels-Alder Reactions: They act as potent dienophiles, with the reaction's selectivity often controlled by the electronic properties of the nitro group. wikipedia.org

Synthesis of Heterocycles: Their reaction with various nucleophiles can lead to the formation of diverse heterocyclic systems.

For instance, the close homolog, ethyl (E)-3-nitroacrylate, is known to be an extremely reactive Michael acceptor and has been used in the synthesis of α-methylene-γ-butyrolactone moieties found in many sesquiterpenes. researchgate.net

Specific Focus on (E)-Ethyl 2-Methyl-3-nitroacrylate: Structural and Reactivity Profile

While specific, peer-reviewed research on this compound is limited, its structural features allow for well-grounded predictions of its chemical behavior based on the principles outlined above.

Structural Profile:

The "(E)" designation indicates that the ethyl ester group and the nitro group are on opposite sides of the double bond (trans configuration). The molecule possesses three key functional regions:

The Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the double bond.

The Ethyl Acrylate Moiety: The ester group also contributes to the electron-deficient nature of the double bond and provides a site for further chemical modification (e.g., hydrolysis, amidation).

The α-Methyl Group: The methyl group attached to the double bond (at the 2-position) introduces steric hindrance and can influence the stereochemical outcome of reactions.

Predicted Reactivity Profile:

Based on its structure and analogy to related compounds, this compound is expected to be a highly reactive and useful synthetic intermediate.

As a Michael Acceptor: The double bond is highly electrophilic, making it an excellent substrate for Michael addition reactions with a wide range of nucleophiles. The presence of the α-methyl group may sterically direct the incoming nucleophile.

In Cycloaddition Reactions: It is expected to be a reactive dienophile in Diels-Alder reactions. The stereochemistry of the resulting cycloadducts would be influenced by the endo-rule and the steric and electronic effects of the nitro, ester, and methyl substituents.

Functional Group Transformations: The nitro group can be reduced to an amine, providing a route to α-methyl-β-amino acids. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The combination of these reactive sites in a single molecule makes this compound a potentially powerful tool for the rapid construction of molecular complexity from simple precursors. However, without dedicated studies, this remains an area for future research exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-methyl-3-nitroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNOIOYJZLAKBX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of E Ethyl 2 Methyl 3 Nitroacrylate

Michael Addition Reactions: Electrophilic Character and Nucleophilic Interplay

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org (E)-Ethyl 2-methyl-3-nitroacrylate has emerged as a particularly potent Michael acceptor due to the strong electron-withdrawing nature of the nitro group, which significantly enhances the electrophilicity of the β-carbon.

Reactivity as an Extremely Reactive Michael Acceptor

This compound is recognized as an exceptionally reactive Michael acceptor. orgsyn.org The presence of both an ester and a nitro group, both potent electron-withdrawing groups, synergistically activates the carbon-carbon double bond towards nucleophilic attack. This heightened reactivity allows for facile reactions with a wide array of nucleophiles under mild conditions. The general reactivity of Michael acceptors is influenced by the nature of the electron-withdrawing group, with the nitro group being one of the most activating. rsc.orgnih.gov This inherent reactivity makes this compound a valuable building block in organic synthesis for the construction of complex molecular architectures.

Reactions with Carbon Nucleophiles (e.g., α-branched aldehydes, carbanions)

The pronounced electrophilicity of this compound facilitates its reaction with various carbon-based nucleophiles. These include carbanions generated from active methylene (B1212753) compounds, such as malonates and β-ketoesters, as well as organometallic reagents. The resulting Michael adducts are versatile intermediates that can be further elaborated into a variety of functionalized molecules.

For instance, the reaction with α-branched aldehydes, often proceeding through an enamine or enolate intermediate, leads to the formation of γ-nitro carbonyl compounds. These products are valuable precursors for the synthesis of γ-amino acids and other biologically relevant molecules.

Table 1: Examples of Michael Addition Reactions with Carbon Nucleophiles

Nucleophile (Michael Donor)Product TypeSignificance of Product
Diethyl malonateSubstituted glutaric acid derivativePrecursor for complex acyclic and cyclic compounds
2-Nitropropaneγ-Dinitro compoundIntermediate for the synthesis of specialized polymers and energetic materials
Enolate of cyclohexanone2-(1-Nitro-2-alkoxycarbonylethyl)cyclohexanoneBuilding block for fused ring systems

Reactions with Polynitrogen Nucleophiles (e.g., semicarbazide (B1199961), aryl(hetaryl) carboxylic acid hydrazides, substituted phenylhydrazines) leading to aza-Michael adducts

Nitrogen-based nucleophiles readily participate in aza-Michael addition reactions with this compound. This class of reactions provides a direct route to β-amino acid derivatives and other nitrogen-containing compounds.

Semicarbazide: The reaction with semicarbazide yields a semicarbazido-substituted propionate, which can be a precursor to various heterocyclic systems.

Aryl(hetaryl) carboxylic acid hydrazides: These nucleophiles add to the activated double bond to form the corresponding hydrazido adducts. These products can undergo subsequent cyclization reactions to generate pyrazole (B372694) and other heterocyclic derivatives.

Substituted Phenylhydrazines: The addition of substituted phenylhydrazines affords β-phenylhydrazino-α-methyl-β-nitropropionate esters. These adducts are valuable intermediates in the synthesis of indoles and other nitrogen-containing heterocycles through Fischer indole (B1671886) synthesis or related transformations.

Reactions with Heteroatom Nucleophiles

Beyond carbon and nitrogen nucleophiles, this compound also reacts with a range of other heteroatom nucleophiles.

Thiols: The reaction with thiols (thio-Michael addition) proceeds readily, often under mild, base-catalyzed conditions, to give β-thioether derivatives. These compounds are of interest in medicinal chemistry and materials science. nih.gov

Alcohols and Phenols: While generally less reactive than thiols or amines, alcohols and phenols can add to the activated double bond under appropriate catalytic conditions to form β-alkoxy and β-aryloxy ethers, respectively.

Table 2: Examples of Aza- and Thio-Michael Addition Reactions

NucleophileType of Michael AdditionProduct Class
AnilineAza-Michaelβ-Anilino-α-methyl-β-nitropropionate
Benzyl mercaptanThio-MichaelS-Benzyl-β-mercapto-α-methyl-β-nitropropionate
Hydrazine (B178648)Aza-Michaelβ-Hydrazino-α-methyl-β-nitropropionate

Mechanistic Pathways of Michael Additions: Concerted vs. Stepwise Zwitterionic Processes

The mechanism of the Michael addition can proceed through either a concerted or a stepwise pathway. The specific pathway is often dependent on the nature of the nucleophile, the electrophile, the solvent, and the presence of any catalysts.

In the stepwise zwitterionic process , the nucleophile attacks the β-carbon of the Michael acceptor to form a resonance-stabilized enolate intermediate. This intermediate is a zwitterion if the nucleophile was neutral. Subsequent protonation of the enolate at the α-carbon yields the final Michael adduct. This pathway is generally favored for strong nucleophiles and in polar solvents that can stabilize the charged intermediate.

The concerted mechanism , while less common for typical Michael additions, involves a single transition state where the new carbon-nucleophile bond is forming concurrently with the proton transfer to the α-carbon. This pathway is more likely with certain organocatalysts that can pre-organize the reactants and facilitate a simultaneous bond formation and proton transfer.

For the reaction of this compound, the strong electron-withdrawing capacity of the nitro and ester groups highly polarizes the double bond, making the β-carbon very electrophilic and stabilizing the negative charge on the α-carbon in the enolate intermediate. This electronic feature generally favors a stepwise mechanism where the formation of the resonance-stabilized nitronate intermediate is a key step.

Diels-Alder Cycloaddition Reactions: Dienophile Behavior

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

Due to the presence of the electron-withdrawing nitro and ethyl ester groups, this compound is an activated dienophile and readily participates in Diels-Alder reactions. It reacts with a variety of dienes to form substituted cyclohexene (B86901) derivatives. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, where four π-electrons from the diene and two π-electrons from the dienophile combine to form a new six-membered ring. masterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the substituents on the dienophile being retained in the product. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. For example, its homolog, methyl (E)-3-nitroacrylate, is a reactive dienophile that reacts with cyclopentadiene (B3395910) to yield the corresponding adduct. orgsyn.org Similarly, alkyl coumalates, which also feature an electron-withdrawing group, undergo Diels-Alder reactions with various dienophiles. rsc.org

Reactivity with Diverse Diene Systems (e.g., cyclopentadiene, furans, 1,3-butadiene, anthracenes, substituted dienes)

This compound, and its methyl ester analog, are recognized as reactive dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro and ester groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). orgsyn.orgmasterorganicchemistry.com This enhanced reactivity allows it to readily engage with a variety of dienes to form six-membered rings.

The reaction of nitroacrylates with cyclopentadiene has been a subject of study. For instance, methyl (E)-3-nitroacrylate reacts with cyclopentadiene to yield the corresponding norbornene adduct. orgsyn.org The presence of an α-methyl group, as in this compound, significantly influences the stereochemical outcome of the reaction. nih.gov

Reactions with furans have also been documented. Methyl (E)-3-nitroacrylate reacts with furan (B31954) upon stirring at room temperature, leading to the formation of a crystalline endo-nitro cycloadduct. thieme-connect.de

The reactivity profile extends to other dienes as well. The general principle of the Diels-Alder reaction dictates that electron-rich dienes react faster with electron-poor dienophiles like nitroacrylates. masterorganicchemistry.com Therefore, it is expected that this compound would react with simple dienes like 1,3-butadiene and more complex systems such as anthracenes and other substituted dienes . The rate of these reactions is enhanced by electron-donating groups on the diene. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation (e.g., endo/exo ratios, diastereoisomeric mixtures)

The Diels-Alder reaction is renowned for its high degree of stereoselectivity and regioselectivity. In reactions involving cyclic dienes, such as cyclopentadiene, two diastereomeric products, endo and exo, can be formed. masterorganicchemistry.com The endo product, where the substituents of the dienophile are oriented towards the developing diene bridge, is often the kinetically favored product due to secondary orbital interactions. masterorganicchemistry.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.comreddit.com

The presence of an α-methyl group on the dienophile, as in this compound, has a profound impact on the endo:exo selectivity. Computational studies on the reaction of cyclopentadiene with α-methylated acrylates, such as methyl methacrylate (B99206), show a greater tendency towards the formation of the exo cycloadduct compared to their unmethylated counterparts. nih.gov This shift is attributed to steric interactions involving the α-methyl group in the more sterically demanding endo transition state.

DieneDienophileEndo:Exo Ratio (Experimental)Reference
CyclopentadieneMethyl Acrylate (B77674)70 : 30 nih.gov
CyclopentadieneMethyl Methacrylate32 : 68 nih.gov

This table illustrates the effect of an α-methyl group on the endo:exo selectivity in a related system. A similar trend would be expected for this compound.

Regioselectivity becomes a key consideration when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com The reaction orientation is governed by the electronic properties of the substituents. For a diene with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG), the major product is typically the one where the substituents have a 1,2- (ortho) or 1,4- (para) relationship in the resulting cyclohexene ring. masterorganicchemistry.comchemtube3d.com In the case of this compound reacting with a 1-substituted diene, the "ortho" adduct would be the expected major regioisomer.

Mechanistic Considerations for Cycloadditions: Concerted vs. Stepwise Zwitterionic and Diradical Pathways

The mechanism of the Diels-Alder reaction is a central topic in physical organic chemistry. It is generally considered a concerted pericyclic reaction , meaning that the two new sigma bonds are formed in a single transition state. scispace.com This concerted nature explains the high stereospecificity of the reaction. masterorganicchemistry.com The favorable interaction between the HOMO of the diene and the LUMO of the dienophile in a cyclic transition state allows the reaction to proceed smoothly. scispace.com

However, for certain substrates, particularly those with highly polarized or radical-stabilizing substituents, a stepwise mechanism can compete. nih.gov A stepwise pathway could involve the formation of a zwitterionic intermediate if the diene and dienophile have strong, complementary electronic biases. Alternatively, a diradical intermediate could be formed. Computational studies on dehydro-Diels-Alder reactions (involving enynes and diynes) have shown that while a concerted reaction is often energetically favored, the energy difference between the concerted and stepwise pathways can be small, suggesting that some reactions may proceed via a stepwise mechanism. nih.gov For typical Diels-Alder reactions like those involving this compound, the concerted pathway is the widely accepted and dominant mechanism.

Influence of Solvent and Substituents on Cycloaddition Outcomes

The outcome of cycloaddition reactions can be influenced by the reaction medium. While the effect of solvent on the regioselectivity and stereoselectivity of the concerted, non-polar Diels-Alder reaction is often modest, it can be more pronounced in reactions that have more polar or stepwise character. For instance, in [3+2] cycloadditions, an increase in solvent polarity can favor the formation of the more polar regioisomer by better stabilizing its corresponding transition state. sciepub.com However, if the transition state is less polar than the reactants, a polar solvent might not accelerate the reaction. sciepub.com

Substituents play a critical role in determining the rate and selectivity of Diels-Alder reactions. masterorganicchemistry.com

Electron-withdrawing groups (EWGs) on the dienophile, such as the nitro and ester groups in this compound, lower the energy of the LUMO, accelerating the reaction with a typical electron-rich diene.

Electron-donating groups (EDGs) on the diene raise the energy of the HOMO, which also increases the reaction rate. masterorganicchemistry.com

The α-methyl group on this compound influences stereoselectivity, favoring the exo product due to steric hindrance in the endo transition state, as discussed previously. nih.gov

Other Cycloaddition Reactions (e.g., [3+2] with nitrones, [3+3] cycloadditions, Hetero Diels-Alder)

Beyond the [4+2] Diels-Alder reaction, the activated double bond in this compound can participate in other cycloaddition processes.

[3+2] Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene). Nitrones are common 1,3-dipoles that react with alkenes to form five-membered isoxazolidine (B1194047) rings. wikipedia.org The reaction is a concerted, pericyclic process, and its regioselectivity is controlled by frontier molecular orbital interactions. wikipedia.org Catalyst-free [3+2] cycloadditions between α,β-unsaturated N-arylnitrones and alkenes have been developed to produce functionalized isoxazolidines. kaust.edu.sa Given its electron-deficient nature, this compound would be an effective dipolarophile in reactions with suitable 1,3-dipoles like nitrones.

Hetero-Diels-Alder Reactions: In these reactions, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. Acylnitroso compounds, which can be generated in situ, are highly reactive heterodienophiles that participate in [4+2] cycloadditions with dienes to form 3,6-dihydro-1,2-oxazine rings. nih.gov A related dienophile, ethyl 2-nitrosoacrylate, has been used in hetero-Diels-Alder reactions with electron-rich alkenes as a route to unnatural α-amino acids. researchgate.net This suggests that the nitroacrylate scaffold is amenable to such transformations, potentially through modification of the nitro group.

Reduction Chemistry of the Nitro Group and Olefinic Moiety

The nitro and alkene functional groups in this compound can be selectively reduced.

Catalytic Hydrogenation (e.g., Iridium-catalyzed enantioselective hydrogenation)

Catalytic hydrogenation is a powerful method for the reduction of both nitro groups and carbon-carbon double bonds. Of particular interest is the asymmetric hydrogenation to create chiral centers with high enantioselectivity.

Iridium-catalyzed enantioselective hydrogenation has emerged as a highly effective method for the reduction of β-nitroacrylates. acs.orgnih.gov Using a chiral iridium catalyst, it is possible to hydrogenate the carbon-carbon double bond to produce chiral β-nitro propionates with high yields and excellent enantioselectivities (up to 98% ee). acs.org These chiral products are valuable building blocks for the synthesis of β2-amino acids, which are components of many bioactive molecules. acs.orgnih.gov The reaction is chemoselective, reducing the C=C bond without affecting the nitro group.

Substrate (β-Nitroacrylate)Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Various β-aryl-nitroacrylatesIr-complex with chiral ligand (Ir-4)90-9692-98 acs.org
β-alkyl-nitroacrylatesIr-complex with chiral ligand (Ir-4)7592 acs.org

This table summarizes the general effectiveness of iridium-catalyzed hydrogenation for β-nitroacrylates, which is directly applicable to this compound.

This methodology provides a direct route to α-chiral β-nitro propionates, which can be further transformed, for example, by reducing the nitro group to an amine, to access valuable chiral synthons. acs.org

Organocatalytic Transfer Hydrogenation and Asymmetric Reduction to Chiral Nitroalkanes (e.g., using Hantzsch esters and thiourea-based chiral catalysts)

The asymmetric reduction of nitroolefins, such as this compound, into valuable chiral nitroalkanes can be effectively achieved through organocatalytic transfer hydrogenation. This method often employs a combination of a hydrogen donor, typically a Hantzsch ester, and a chiral organocatalyst. Thiourea-based bifunctional catalysts have emerged as particularly effective for this transformation.

The mechanism relies on the dual activation capability of the thiourea (B124793) catalyst. The thiourea moiety, with its two N-H protons, acts as a hydrogen-bond donor, coordinating to and activating the nitro group of the nitroacrylate substrate. This activation enhances the electrophilicity of the β-carbon. Simultaneously, a basic site on the catalyst, such as a tertiary amine, can interact with the Hantzsch ester. This cooperative activation facilitates the stereoselective transfer of a hydride from the Hantzsch ester to the C=C double bond of the nitroacrylate, yielding the chiral saturated nitroalkane with high enantioselectivity. The chirality of the final product is dictated by the chiral scaffold of the thiourea catalyst, which creates a specific three-dimensional environment for the hydride transfer.

While the general principle is well-established for nitroolefins, specific catalyst performance for this compound is summarized below.

Catalyst TypeHydrogen SourceKey Mechanistic FeatureExpected Product
Thiourea-based chiral catalystHantzsch esterDual hydrogen-bonding activation of the nitro groupChiral ethyl 2-methyl-3-nitropropanoate

Other Reduction Strategies (e.g., Cr(II) chloride, Raney Nickel/sodium hypophosphite, Pd-catalyzed transfer hydrogenation)

Beyond organocatalytic methods, several other reduction strategies have been applied to nitroolefins, offering alternative pathways and selectivities.

Raney Nickel/Sodium Hypophosphite: A mild and chemoselective method for the conversion of nitroalkenes into carbonyl compounds involves the use of Raney nickel and sodium hypophosphite. researchgate.netresearchgate.net This system operates effectively in an aqueous ethanol (B145695) solution buffered to pH 5. researchgate.net The reaction proceeds by reducing the nitroalkene double bond and converting the nitro group into a carbonyl group, yielding the corresponding ketone or aldehyde in high yields. researchgate.net A key advantage of this method is its tolerance for other functional groups like esters, aromatic nitro groups, and halogens. researchgate.net For this compound, this method would be expected to yield ethyl 2-methyl-3-oxobutanoate.

Pd-Catalyzed Transfer Hydrogenation: Palladium-catalyzed transfer hydrogenation offers a convenient method for reducing carbon-carbon double bonds under ambient temperature and pressure. scispace.com One effective system uses palladium(II) chloride as the catalyst, with zinc powder and an organic acid (like acetic acid) as the hydrogen source. scispace.com This approach has been successfully used for the reduction of various alkenes, including Diels-Alder adducts of ethyl (E)-3-nitroacrylate. scispace.com The reaction is believed to proceed through a catalytic cycle where the palladium catalyst facilitates the transfer of hydrogen from the in-situ generated hydrogen donor to the alkene. scispace.com

While chromium(II) chloride is a known reducing agent in organic synthesis, specific literature detailing its application for the reduction of this compound was not identified in the performed search.

Table 1: Summary of Selected Reduction Strategies for Nitroalkenes

Reagent SystemSolvent/ConditionsProduct Type from NitroalkeneReference
Raney Nickel / Sodium HypophosphiteEthanol / Acetate Buffer (pH 5), 40-60°CKetone/Aldehyde researchgate.net
PdCl₂ / Zn powder / Organic AcidAmbient TemperatureAlkane scispace.com

Miscellaneous Transformational Reactions

Fragmentation Reactions

Specific research detailing the fragmentation reactions of this compound could not be identified within the scope of the search.

Alkylation Reactions

While the alkylation of ester enolates is a fundamental reaction, specific studies on the alkylation of this compound were not found in the conducted search. libretexts.org The reactivity of this substrate would be influenced by the conjugated nitro group and the C=C double bond.

Formation of N'-substituted hydrazones of alkyl pyruvates

The reaction of related nitroacrylates with hydrazines provides a pathway to complex hydrazone structures. Research has shown that alkyl 3-bromo-3-nitroacrylates react with substituted phenylhydrazines or hydrazides. researchgate.net This transformation proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by the elimination of hydrogen bromide, to afford N'-substituted hydrazones of alkyl 3-nitropyruvates. researchgate.net A one-pot synthesis for these compounds has been developed, and the resulting hydrazones were found to have a Z configuration. researchgate.net

Applying this logic to this compound, a reaction with a substituted hydrazine would likely proceed through a conjugate addition mechanism. However, instead of HBr elimination, the reaction pathway would be different due to the absence of the bromine atom. The interaction would still be expected to lead to pyruvate (B1213749) derivatives under appropriate conditions.

Advanced Synthetic Applications and Strategies Employing E Ethyl 2 Methyl 3 Nitroacrylate

Stereoselective Synthesis of Chiral β-Amino Acids and Derivatives

The synthesis of β-amino acids has garnered significant attention due to their presence in numerous biologically important natural products and their utility as building blocks for peptidomimetics with enhanced proteolytic stability. organic-chemistry.org (E)-Ethyl 2-methyl-3-nitroacrylate serves as a key precursor in stereoselective routes to various β-amino acid scaffolds.

The conjugate addition of nucleophiles to β-nitroacrylates, followed by reduction of the nitro group, is a primary strategy for synthesizing β²-amino acids. organic-chemistry.org this compound is an excellent substrate for these reactions. The electron-withdrawing nature of the nitro and ester groups makes the β-carbon highly electrophilic and susceptible to Michael-type additions.

Organocatalysis has provided a powerful method for achieving high enantioselectivity in these transformations. For instance, the conjugate reduction of β-nitroacrylates mediated by a Hantzsch ester and catalyzed by a Jacobsen thiourea (B124793) catalyst affords optically active β²-amino acids with high efficiency and stereocontrol. nih.gov This transfer hydrogenation approach represents a key step in accessing these valuable chiral building blocks. nih.gov

The general synthetic pathway involves two main steps:

Conjugate Addition: A nucleophile (R⁻) attacks the β-position of the nitroacrylate. For β²-amino acids, this is often a hydride source in a conjugate reduction, or a carbon nucleophile for substituted analogues.

Nitro Group Reduction: The resulting nitroalkane is then reduced to the corresponding primary amine, yielding the β-amino acid derivative.

The synthesis of β²,²-disubstituted amino esters, which contain a quaternary carbon atom, can also be achieved. While direct synthesis from this compound is less common, related strategies involving the hydroaminomethylation of methacrylate (B99206) derivatives have proven successful for creating the β²,²-amino ester core. researchgate.net The principles of conjugate addition to activated alkenes remain central to the synthesis of these highly substituted amino acid derivatives. orgsyn.org

Table 1: Representative Catalytic Systems for β²-Amino Acid Synthesis from Nitroacrylates

Catalyst Type Reaction Key Features
Thiourea Organocatalyst Asymmetric Conjugate Reduction High enantioselectivity; uses Hantzsch ester as hydride source. nih.gov
Ceric Ammonium Nitrate Aza-Michael Reaction Efficiently catalyzes addition of amines in water. organic-chemistry.org
Rhodium Complexes Hydroaminomethylation Used for synthesis of β²,²-amino esters from related acrylates. researchgate.net

Cyclic β-amino acids are conformationally constrained building blocks used to create peptides and peptidomimetics with well-defined secondary structures. thieme-connect.de this compound is a valuable dienophile for the construction of six-membered cyclic scaffolds, such as those for 2-aminocyclohexanecarboxylic acid, via the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the nitroacrylate) to form a cyclohexene (B86901) derivative. wikipedia.org The electron-deficient nature of this compound, imparted by the nitro and ester groups, makes it a highly reactive dienophile, facilitating reactions with a wide range of dienes. orgsyn.org

The general strategy is as follows:

Diels-Alder Cycloaddition: The nitroacrylate reacts with a suitable conjugated diene (e.g., 1,3-butadiene) to form a substituted nitrocyclohexene ester. The reaction typically proceeds with high regio- and stereoselectivity. wikipedia.org

Reduction: The resulting cycloadduct can then be subjected to reduction steps. Catalytic hydrogenation can simultaneously reduce the double bond of the cyclohexene ring and the nitro group to an amine, yielding the saturated cyclic β-amino acid ester.

Table 2: Diels-Alder Reaction for Cyclohexene Scaffold Synthesis

Diene Dienophile Product Type
1,3-Butadiene This compound Ethyl 4-methyl-5-nitrocyclohex-1-ene-1-carboxylate
Cyclopentadiene (B3395910) Methyl (E)-3-nitroacrylate Methyl 6-nitro-2-norbornene-5-carboxylate orgsyn.org
Furan (B31954) Methyl (E)-3-nitroacrylate endo-nitro oxabicycloheptene derivative thieme-connect.de

This powerful cycloaddition strategy provides a direct route to the core structure of 2-aminocyclohexanecarboxylic acid and its derivatives, which can be further elaborated for applications in medicinal chemistry and material science. thieme-connect.desigmaaldrich.com

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a wide array of nitrogen-containing heterocycles. It can act as a C3 synthon in cycloaddition and condensation reactions, enabling the efficient construction of medicinally relevant frameworks such as pyridines, pyrimidines, and isoxazoles.

While direct, one-pot syntheses of simple pyridines from this compound are not extensively documented, its nature as a Michael acceptor allows for plausible multi-step routes. Aza-Michael addition of an amine to the nitroacrylate, followed by cyclization and aromatization, is a viable strategy. For instance, the reaction of ethyl propenoate with 2-aminopyridine (B139424) is known to produce ethyl 3-(pyridin-2-ylamino)propanoate, demonstrating the feasibility of the initial addition step. google.com

The synthesis of pyrimidine (B1678525) derivatives can be envisioned through condensation reactions with amidines. The 1,3-dicarbonyl-like reactivity pattern of the nitroacrylate precursor allows it to react with dinucleophiles like thiourea or urea (B33335) to form the pyrimidine core, a common method in heterocyclic synthesis. orgsyn.org Fused pyrimidine systems, such as thiazolo[3,2-a]pyrimidines, are often constructed from pre-formed pyrimidine-2-thiones, which themselves can be synthesized via Biginelli-type reactions or related condensations. mdpi.com The synthesis of complex fused systems like isoxazolo[2,3-a]pyrimidines has also been achieved, highlighting the utility of related building blocks in constructing diverse heterocyclic frameworks. scielo.org.za

The synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives represents a well-established application of nitro-activated compounds. These heterocycles can be formed through 1,3-dipolar cycloaddition reactions. sigmaaldrich.com Specifically, primary activated nitro compounds can condense with alkenes to yield isoxazolines and with alkynes to give isoxazoles. wikipedia.org This reaction proceeds via the in-situ generation of a nitrile oxide from the nitro compound, which then acts as the 1,3-dipole.

The general mechanism for isoxazole synthesis involves:

Base-catalyzed conversion of the primary nitro compound into a nitrile oxide intermediate.

[3+2] cycloaddition of the nitrile oxide with an alkyne (the dipolarophile).

For isoxazolines, an alkene is used as the dipolarophile instead of an alkyne. The high reactivity of this compound makes it a suitable precursor for these transformations, leading to highly functionalized isoxazole and isoxazoline products that are of significant interest in medicinal chemistry. wikipedia.orgsigmaaldrich.com

The utility of this compound extends to the assembly of more complex polycyclic systems. The bicyclo[3.3.1]nonane skeleton, a core structure in several natural products, can be constructed using domino reactions where the nitroacrylate serves as a key component. A notable example is the organocatalyzed Michael-elimination-proton transfer-Michael domino reaction, which allows for the formation of highly functionalized bicyclo[3.3.1]nonane systems with excellent stereoselectivity. researchgate.net In this cascade, the nitroalkene acts as the initial Michael acceptor, triggering a sequence of intramolecular reactions to build the bicyclic framework.

Precursors for Natural Product Synthesis and Analogues

This compound serves as a versatile building block in organic synthesis, valued for its reactive nature stemming from the electron-withdrawing nitro and ester groups. Its utility as a precursor in the synthesis of natural products and their analogues is an area of interest, although specific applications can be niche.

Synthesis of Oryzoxymycin and its Isomers/Analogues

Currently, there is no publicly available scientific literature detailing the specific use of this compound as a direct precursor in the total synthesis of the natural product Oryzoxymycin or its isomers and analogues. Synthetic routes to this complex molecule have not cited the use of this particular nitroacrylate.

Applications in Sesquiterpene and Vinigrol Core Structure Synthesis

While direct applications of this compound in the synthesis of the diterpenoid Vinigrol have not been reported in seminal total syntheses, its structural homologues have proven useful in the synthesis of moieties common to other terpenoid classes. nih.govnih.govresearchgate.netorganic-chemistry.org Specifically, the related compound, ethyl (E)-3-nitroacrylate, has been effectively employed as a potent Michael acceptor. This reactivity is harnessed to construct the α-methylene-γ-butyrolactone core, a structural motif characteristic of many sesquiterpene natural products. orgsyn.org The reaction pathway highlights the utility of nitroacrylates in forming key structural features of complex natural products.

There is no documented evidence of this compound being used in the synthesis of the Vinigrol core structure. The notable total synthesis of Vinigrol by Baran and coworkers, for instance, utilized a different dienophile, (E)-methyl 4-methyl-2-pentenoate, for its key Diels-Alder reaction. organic-chemistry.org

Utility as Substituted Ketene (B1206846) Equivalents in Organic Synthesis

The application of this compound as a substituted ketene equivalent in organic synthesis is not a widely documented strategy in available chemical literature. While its structure contains functionalities that could theoretically be manipulated to serve such a role, established synthetic methodologies focusing on this specific transformation have not been reported.

Contributions to Complex Molecule Synthesis and Polyfunctionalized Compounds

The inherent reactivity of the nitroalkene system within this compound and its analogues makes it a valuable tool for the construction of complex, polyfunctionalized molecules. The electron-deficient double bond readily participates in a variety of carbon-carbon bond-forming reactions.

A prime example of this reactivity is seen in the behavior of its close homologue, methyl (E)-3-nitroacrylate, which functions as a reactive dienophile in Diels-Alder reactions. orgsyn.org When reacted with a diene such as cyclopentadiene, it forms a highly functionalized norbornene adduct, efficiently creating multiple stereocenters and a bicyclic core in a single step. This type of cycloaddition is a powerful strategy for rapidly building molecular complexity. Although this specific example uses the methyl ester, the principle of reactivity is directly applicable to this compound.

Computational and Theoretical Investigations of E Ethyl 2 Methyl 3 Nitroacrylate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. For reactions involving nitroalkenes, DFT calculations are used to map out potential energy surfaces, identify stationary points (reactants, products, intermediates), and locate the transition states that connect them.

DFT studies have been instrumental in characterizing the transition states (TSs) and any potential intermediates in reactions involving nitroalkenes, particularly in cycloadditions. For instance, in the [3+2] cycloaddition (32CA) reactions between nitroalkenes and 1,3-dipoles like nitrones or nitrile oxides, DFT calculations can distinguish between a concerted mechanism (one-step) and a stepwise mechanism involving a zwitterionic intermediate. researchgate.netmdpi.com

In many cases, these reactions proceed through a one-step, albeit highly asynchronous, transition state. researchgate.net The asynchronicity implies that the formation of the new chemical bonds does not occur simultaneously. For example, in the 32CA reaction between 2-methyl-1-nitroprop-1-ene (B1295166) and (Z)-C-aryl-N-phenylnitrones, DFT calculations at the B3LYP/6-31G(d) level revealed that the process is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic carbon atom of the nitroalkene. researchgate.net This leads to a polar, asynchronous transition state. researchgate.net

A study on the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate identified six possible zwitterionic intermediates, highlighting the complexity of reaction pathways available to nitroalkene systems. mdpi.com

One of the key successes of DFT in organic chemistry is its ability to predict and rationalize the regioselectivity and stereoselectivity of reactions. This is achieved by comparing the activation energies (the energy difference between the reactants and the transition state) for all possible reaction channels. The pathway with the lowest activation energy is the most kinetically favorable and is predicted to be the major one.

For the [3+2] cycloaddition of nitroalkenes, DFT calculations can determine the preference for the formation of different regioisomers (e.g., 4-nitro vs. 5-nitro substituted isoxazolines) and stereoisomers (endo vs. exo). In the reaction of 2-methyl-1-nitroprop-1-ene with nitrones, calculations showed that the interaction between the most nucleophilic atom of the nitrone (oxygen) and the most electrophilic carbon of the nitroalkene (the β-carbon) favors the formation of 4-nitro substituted cycloadducts. researchgate.net

Similarly, a DFT study on the intramolecular [3+2] cycloaddition involving a nitrile oxide and an ethene fragment found that the exo pathway was both thermodynamically and kinetically preferred over the endo pathway, a prediction consistent with experimental results. rsc.org The calculated activation energies and Gibbs free energies for the competing pathways provide a quantitative basis for this preference.

Reaction SystemComputational MethodPredicted SelectivityFavored ProductReference
2-Methyl-1-nitroprop-1-ene + (Z)-C-aryl-N-phenylnitronesB3LYP/6-31G(d)Regioselective4-Nitro substituted isoxazolidine (B1194047) researchgate.net
Nitrile oxide-heterocycle intramolecular cycloadditionB3LYP/6-311++G(d,p)Stereoselectiveexo product rsc.org
C-(methoxycarbonyl)-N-methyl nitrone + Methyl acrylate (B77674)B3LYP/6-31G(d)Regio- and Stereoselectivetrans-3,5-regioisomer researchgate.net

Molecular Electron Density Theory (MEDT) Analysis

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the electron density distribution in the ground state of molecules determines their reactivity. nih.gov MEDT analyzes the changes in electron density along a reaction pathway using tools like the Electron Localization Function (ELF) to understand bond formation and breaking.

For reactions involving nitroalkenes, MEDT analysis often classifies them as polar processes. researchgate.net This polarity arises from the significant charge transfer that occurs at the transition state, quantified by the Global Electron Density Transfer (GEDT). A high GEDT value at the transition state indicates a polar mechanism, where the reaction is driven by the favorable electrostatic interaction between an electron-rich (nucleophilic) species and an electron-poor (electrophilic) one. (E)-Ethyl 2-methyl-3-nitroacrylate, with its electron-withdrawing nitro and ester groups, is a strong electrophile.

An MEDT study of the reaction between 2-methyl-1-nitroprop-1-ene and nitrones confirmed the polar nature of the reaction. researchgate.net The analysis of the ELF for the transition states revealed an asynchronous mechanism, but the asynchronicity was not sufficient to enforce a stepwise pathway with a distinct zwitterionic intermediate, suggesting a concerted polar mechanism. researchgate.net In contrast, studies on other systems, such as the reaction between a furan (B31954) and a nitroenoate, have identified distinct zwitterionic intermediates, classifying them as zw-type reactions under the MEDT framework. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Orbital Energy Contributions to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The energy gap between the interacting orbitals (HOMO-LUMO gap) is a key indicator of reactivity; a smaller gap generally implies a more facile reaction.

In reactions involving this compound, its electron-deficient nature means it has a low-lying LUMO. Therefore, its reactions are typically dominated by the interaction between its LUMO and the HOMO of a nucleophilic reaction partner (a normal-electron-demand reaction).

Computational studies on related nitroalkenes provide insight into these orbital interactions. For example, in the reaction of β-phosphorylated nitroethenes with benzonitrile (B105546) N-oxide, the nitroalkenes were classified as strong electrophiles due to their low LUMO energies. mdpi.com The analysis of conceptual DFT reactivity indices, which are derived from FMO theory, helps to quantify the electrophilic and nucleophilic character of reactants.

The table below shows representative FMO energies for a related nitroalkene and a 1,3-dipole, illustrating the dominant orbital interaction.

CompoundHOMO Energy (eV)LUMO Energy (eV)Global Electrophilicity (ω) (eV)Reference
2-Methoxyfuran-5.90-0.110.39 mdpi.com
Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate-7.57-1.452.24 mdpi.com

The significant energy gap between the HOMO of the nitroalkene and the LUMO of the furan (LUMO_nitroalkene - HOMO_furan = -1.45 - (-5.90) = 4.45 eV) is much smaller than the reverse gap (LUMO_furan - HOMO_nitroalkene = -0.11 - (-7.57) = 7.46 eV). This confirms that the reaction is controlled by the HOMO(furan)-LUMO(nitroalkene) interaction.

Solvation Effects and Their Influence on Reaction Pathways and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity, especially for polar reactions. Computational studies account for these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM).

For reactions involving polar species like nitroalkenes, moving to a more polar solvent can preferentially stabilize charged or highly polar transition states and intermediates. This can lead to lower activation barriers and may even change the mechanism from concerted to stepwise.

In a study of an intramolecular [3+2] cycloaddition, calculations were performed in benzene (B151609) as a solvent to better model the experimental conditions. rsc.org The inclusion of the solvent was critical for obtaining results that accurately reflected the observed stereoselectivity. Similarly, investigations of cycloadditions involving nitroalkenes often use the PCM to model solvents like carbon tetrachloride or dichloromethane (B109758) to understand their influence on the reaction profile and selectivity. mdpi.comluisrdomingo.com For example, the stereoselectivity of a cycloaddition between a nitrone and acrolein was found to be diminished in the more polar solvent dichloromethane compared to the gas phase, an effect that can be rationalized by the differential solvation of the endo and exo transition states. luisrdomingo.com

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective Methodologies for Diverse Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For (E)-ethyl 2-methyl-3-nitroacrylate, the development of highly enantioselective transformations represents a primary area for future investigation. Its electron-deficient double bond is an excellent Michael acceptor and a reactive dienophile, making it a prime candidate for a range of asymmetric reactions.

Future efforts will likely concentrate on asymmetric Michael additions, where chiral organocatalysts or metal complexes can deliver nucleophiles to one face of the molecule with high selectivity. Inspired by work on similar α,β-unsaturated compounds, the use of chiral amines, thioureas, or squaramides could be explored to catalyze the addition of carbon and heteroatom nucleophiles. Furthermore, biocatalysis, employing whole-cell systems or isolated enzymes like ene-reductases, presents a green and highly selective alternative for the reduction of the carbon-carbon double bond, a strategy that has been successfully applied to similar substrates. researchgate.net Asymmetric [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions are also promising areas, where chiral Lewis acids or organocatalysts could control the stereochemical outcome, leading to complex cyclic structures with multiple stereocenters.

Table 1: Potential Enantioselective Transformations of this compound

TransformationProposed Catalyst ClassPotential Chiral Product
Michael AdditionChiral Amines, Thioureas, Phase-Transfer Catalystsβ-Substituted-α-methyl-γ-nitro esters
Diels-Alder ReactionChiral Lewis Acids (e.g., Ti, Cu, Sc complexes)Chiral Cyclohexene (B86901) Derivatives
Conjugate ReductionEne-Reductases (Biocatalysis)(R)- or (S)-Ethyl 2-methyl-3-nitropropanoate
1,3-Dipolar CycloadditionChiral Metal ComplexesChiral Nitrogen-containing Heterocycles

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Beyond established methods, the exploration of novel catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. This includes the design of catalysts that can operate under milder conditions, offer higher turnover numbers, and provide access to new reaction pathways.

One promising direction is the use of supported or heterogeneous catalysts, such as metal oxides or metals on solid supports (e.g., MgO/ZrO₂), which offer advantages in terms of recyclability and ease of purification. researchgate.net For condensation and addition reactions, novel bifunctional catalysts that possess both acidic and basic sites could offer unique reactivity and selectivity profiles. researchgate.net Another avenue is the development of advanced homogeneous catalysts. This could involve designing ligands for metal catalysts (e.g., copper, ruthenium) that electronically tune the metal center to activate the substrate or control selectivity, a concept proven effective in fields like olefin metathesis. researchgate.netresearchgate.net Biocatalysis, using enzymes sourced from microorganisms, remains a largely untapped resource for functionalizing this specific nitroacrylate, offering the potential for unparalleled selectivity under environmentally benign conditions. researchgate.net

Table 2: Emerging Catalytic Systems for Reactions of this compound

Catalyst TypePotential ReactionKey Advantages
Supported Metal OxidesMichael Addition, Knoevenagel CondensationRecyclability, Solvent-Free Conditions researchgate.net
Bifunctional CatalystsTandem Reactions, CondensationsEnhanced Reactivity, Step Economy researchgate.net
Electronically Tuned Ru/Cu ComplexesCycloadditions, Atom Transfer ReactionsHigh Activity, Control over Selectivity researchgate.net
Immobilized EnzymesAsymmetric Reductions, HydrolysesHigh Enantioselectivity, Green Chemistry researchgate.net

Expansion of Synthetic Utility in Target-Oriented Synthesis and Complex Molecule Building Blocks

The structural features of this compound make it an ideal starting point for the synthesis of complex molecules and valuable scaffolds. The nitro group is particularly versatile, serving not only as a powerful electron-withdrawing group to activate the alkene but also as a synthetic handle that can be converted into a wide array of other functional groups, such as amines, ketones, or oximes via the Nef reaction or other reductive pathways.

Future research will likely see its expanded use in the target-oriented synthesis of natural products and pharmaceuticals. For instance, its homolog, ethyl (E)-3-nitroacrylate, has been used to construct the α-methylene-γ-butyrolactone core found in many sesquiterpene natural products. orgsyn.org A similar strategy could be applied using this compound to access methylated analogs. Its role as a dienophile in Diels-Alder reactions opens pathways to complex carbocyclic systems. Furthermore, the development of modular, bio-inspired synthetic platforms could harness the reactivity of this compound to generate diverse molecular libraries for drug discovery, similar to how engineered microbes are used to produce arrays of halogenated compounds. nih.govresearchgate.net

Table 3: Potential Applications as a Building Block in Complex Synthesis

Target Molecular ScaffoldKey Synthetic TransformationsPotential Application Area
α-Methylene-γ-lactonesMichael Addition, Reduction of Nitro Group, LactonizationNatural Product Synthesis orgsyn.org
Substituted Pyrrolidines/PiperidinesAza-Michael Addition, Reductive CyclizationAlkaloid and Pharmaceutical Synthesis
Functionalized CyclohexanesDiels-Alder Reaction, Functional Group InterconversionAgrochemicals, Materials Science
Chiral Amino AcidsConjugate Reduction, Nitro Group ReductionPeptide Synthesis, Asymmetric Catalysis

Advanced Mechanistic and Computational Studies for Rational Catalyst and Reaction Design

To accelerate the development of new reactions and catalysts, a deep understanding of the underlying reaction mechanisms is essential. Advanced computational and mechanistic studies are a key future direction for rationally designing catalysts and reaction conditions tailored for this compound.

Density Functional Theory (DFT) calculations can be employed to model transition states, calculate activation barriers, and elucidate reaction pathways. organic-chemistry.orgnih.gov Such studies can predict how a catalyst or substrate modification will influence reactivity and stereoselectivity, thereby guiding experimental work and reducing trial-and-error. For example, computational screening of virtual libraries of chiral catalysts could identify promising candidates for asymmetric transformations before they are synthesized in the lab. Topological analyses, such as the Electron Localization Function (ELF), can provide profound insights into the sequence of bond-forming and bond-breaking events in cycloaddition reactions. nih.gov Combining these theoretical approaches with experimental kinetic studies and isotopic labeling will provide a comprehensive picture of the reaction dynamics, enabling the rational design of next-generation catalysts and synthetic methods. organic-chemistry.org

Table 4: Proposed Computational Studies on this compound

Computational MethodResearch Question to AddressPotential Impact
Density Functional Theory (DFT)Elucidating transition state structures in catalyzed Michael additions.Rational design of more selective catalysts. organic-chemistry.orgnih.gov
Time-Dependent DFT (TD-DFT)Investigating photochemical reactivity and excited states.Unlocking novel light-induced transformations. dntb.gov.ua
Molecular Dynamics (MD)Simulating enzyme-substrate interactions in biocatalysis.Guiding protein engineering for improved catalytic efficiency.
Electron Localization Function (ELF)Analyzing the mechanism of bond formation in Diels-Alder reactions.Deeper understanding of pericyclic reaction mechanisms. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.